BenchChemオンラインストアへようこそ!

3,3-Dichloro-1,4-diphenylazetidin-2-one

X-ray crystallography β-lactam conformation solid-state characterization

3,3-Dichloro-1,4-diphenylazetidin-2-one (CAS 7238-55-3; also indexed as CAS 22086-33-5 for the racemate) is a synthetic monocyclic β-lactam (2-azetidinone) bearing geminal dichloro substitution at the C3 position and phenyl groups at N1 and C4. Its molecular formula is C₁₅H₁₁Cl₂NO with a molecular weight of 292.2 g/mol and a computed XLogP3 of 3.8.

Molecular Formula C15H11Cl2NO
Molecular Weight 292.2 g/mol
CAS No. 7238-55-3
Cat. No. B14149388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-1,4-diphenylazetidin-2-one
CAS7238-55-3
Molecular FormulaC15H11Cl2NO
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(Cl)Cl
InChIInChI=1S/C15H11Cl2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H
InChIKeyPIHNKLOEPGZEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dichloro-1,4-diphenylazetidin-2-one (CAS 7238-55-3): Procurement-Grade Structural and Biological Baseline


3,3-Dichloro-1,4-diphenylazetidin-2-one (CAS 7238-55-3; also indexed as CAS 22086-33-5 for the racemate) is a synthetic monocyclic β-lactam (2-azetidinone) bearing geminal dichloro substitution at the C3 position and phenyl groups at N1 and C4. Its molecular formula is C₁₅H₁₁Cl₂NO with a molecular weight of 292.2 g/mol and a computed XLogP3 of 3.8 [1]. The compound belongs to the 1,4-diarylazetidin-2-one class—the same scaffold that gave rise to the cholesterol absorption inhibitor ezetimibe—and has been explicitly characterized by single-crystal X-ray diffraction, revealing a Cl–C–Cl plane nearly perpendicular (89.0°) to the β-lactam ring [2]. Its reported melting point of 164 °C and IR carbonyl stretch at 1771 cm⁻¹ provide orthogonal identity verification benchmarks for quality control [3].

Why 1,4-Diarylazetidin-2-ones Are Not Interchangeable: The Case for 3,3-Dichloro-1,4-diphenylazetidin-2-one


Within the 1,4-diarylazetidin-2-one class, biological activity and physicochemical behaviour are exquisitely sensitive to the C3 substitution pattern. Replacing the 3,3-dichloro motif with a non-halogenated, 3-methyl, or 3-mono-chloro group fundamentally alters antimicrobial spectrum breadth [1], lipophilicity (XLogP3 shifts from ~2.5 for the non-halogenated parent to 3.8 for the 3,3-dichloro derivative) [2], and the compound's utility as a synthetic building block—the gem-dichloro group serves as a functionalisable handle for nucleophilic displacement or elimination chemistries that are unavailable in non-halogenated or mono-halogenated analogs [3]. Furthermore, the crystal structure of the 3,3-dichloro derivative reveals a distinct Cl–C–Cl plane orientation (89.0° relative to the β-lactam ring) that differs from the near-planar lactam geometry of related 3,3-dichloro-4-aryl analogs, affecting solid-state properties and crystallisation behaviour [4]. These differences mean that generic substitution without explicit comparative data risks selecting a compound with an inappropriate bioactivity profile, lipophilicity, or synthetic reactivity for the intended application.

Quantitative Differentiation Evidence for 3,3-Dichloro-1,4-diphenylazetidin-2-one vs. Closest Analogs


Crystal Structure Conformation: Cl–C–Cl Plane Orientation at 89.0° vs. Near-Planar Lactam Geometry in the 4-Chlorophenyl Analog

Single-crystal X-ray diffraction of 3,3-dichloro-1,4-diphenylazetidin-2-one reveals that the Cl–C–Cl plane is oriented nearly perpendicular to the four-membered β-lactam ring, with a measured dihedral angle of 89.0(2)° [1]. By contrast, the closely related analog 3,3-dichloro-4-(4-chlorophenyl)-1-phenylazetidin-2-one crystallises with a nearly planar β-lactam ring (N atom out of best plane by only 0.032(2) Å) and a phenyl–phenyl dihedral angle of 79.4(1)° [2]. The target compound exhibits C–C bond distances within the 3,3-dichloro-substituted ring of 1.571(6) and 1.543(7) Å, whereas the 4-chlorophenyl analog shows C–C distances of 1.535(5) and 1.566(5) Å and a C–N bond length of 1.367(4) Å [2]. These distinct conformational and metrical parameters provide a unique crystallographic fingerprint that can be used to confirm identity and polymorphic form during procurement quality control.

X-ray crystallography β-lactam conformation solid-state characterization

Anti-Pseudomonas aeruginosa Activity: MIC 125 µg/mL vs. Ampicillin MIC 62.5 µg/mL—Comparable Potency with Divergent Gram-Positive Profile

In a standardized microdilution assay, 3,3-dichloro-1,4-diphenylazetidin-2-one (Compound 1) exhibited an MIC of 125 µg/mL against Pseudomonas aeruginosa ATCC 10145, compared to 62.5 µg/mL for the reference antibiotic ampicillin [1]. Crucially, the compound's Gram-positive activity was markedly weaker: MIC ≥250 µg/mL against both Staphylococcus aureus ATCC 25923 and Bacillus subtilis ATCC 6633, whereas ampicillin showed potent Gram-positive activity with MIC values of 0.1 µg/mL against both strains [1]. This inverted Gram-selectivity profile—comparable anti-Pseudomonas potency but vastly attenuated anti-staphylococcal activity relative to ampicillin—represents a quantifiable differentiation in antibacterial spectrum that must be accounted for in screening campaign design.

antimicrobial screening Pseudomonas aeruginosa Gram-negative bacteria MIC determination

Antifungal Activity Against Candida spp.: MIC 125 µg/mL—A Property Absent in Ampicillin and Rare Among Classical β-Lactams

3,3-Dichloro-1,4-diphenylazetidin-2-one demonstrated MIC values of 125 µg/mL against both Candida albicans ATCC 10231 and Candida glabrata ATCC 66032 in the same microdilution assay [1]. In contrast, the standard β-lactam antibiotic ampicillin showed no detectable antifungal activity against either Candida species under identical conditions [1]. The antifungal reference agent griseofulvin exhibited MIC values of 62.5 µg/mL against both fungi, placing the target compound within approximately 2-fold of a dedicated antifungal drug [1]. Notably, all ten 3,3-dichloro-1,4-diarylazetidin-2-one congeners in the series displayed identical antifungal MIC values (125 µg/mL), indicating that the antifungal property is a class-level feature driven by the 3,3-dichloro-β-lactam core rather than by specific aryl substituents [1].

antifungal activity Candida albicans Candida glabrata β-lactam antifungal

Lipophilicity Differential: XLogP3 = 3.8 vs. 2.5 for the Non-Halogenated Parent—Implications for Membrane Permeability and Solubility

The computed lipophilicity of 3,3-dichloro-1,4-diphenylazetidin-2-one (XLogP3 = 3.8) [1] is 1.3 log units higher than that of the non-halogenated parent compound 1,4-diphenylazetidin-2-one (XLogP = 2.5) . This ΔXLogP of +1.3 is driven entirely by the geminal dichloro substitution at C3 and translates into an approximately 20-fold increase in theoretical octanol–water partition coefficient. The molecular weight concomitantly increases from 223.27 Da (non-halogenated) to 292.2 Da (3,3-dichloro), and the hydrogen bond acceptor count remains at 1 for both compounds [1]. This lipophilicity shift places the target compound closer to the optimal Lipinski log P range for CNS-penetrant candidates while still remaining within drug-like space, in contrast to the more hydrophilic non-halogenated parent.

lipophilicity drug-likeness physicochemical profiling ADME prediction

Antiproliferative Potential of the 3,3-Dichloro-β-Lactam Class: IC₅₀ = 31 nM in MCF-7 Breast Cancer Cells vs. 17 nM for the 3-Chloro Analog

Although 3,3-dichloro-1,4-diphenylazetidin-2-one itself has not been directly evaluated in antiproliferative assays, a closely related 3,3-dichloro-β-lactam congener—compound 11n (3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one)—demonstrated an IC₅₀ of 31 nM against MCF-7 breast cancer cells, compared to 17 nM for the corresponding 3-chloro-β-lactam analog 10n [1]. Both compounds were designed as heterocyclic bridged analogs of Combretastatin A-4 and were shown to inhibit tubulin polymerization, induce G₂/M phase cell cycle arrest, and promote apoptosis via BAX/Bcl-2/Mcl-1 modulation [1]. The retention of nanomolar potency by the 3,3-dichloro congener (within ~1.8-fold of the more potent 3-chloro analog) establishes that the 3,3-dichloro substitution pattern is compatible with high-affinity colchicine-site tubulin binding and provides a structurally distinct starting point for further optimization [1].

anticancer tubulin polymerization inhibitor antiproliferative MCF-7 Combretastatin A-4 analog

High-Value Application Scenarios for 3,3-Dichloro-1,4-diphenylazetidin-2-one Based on Quantitative Evidence


Gram-Negative-Selective and Antifungal Screening Library Component

The compound's MIC of 125 µg/mL against P. aeruginosa combined with its inactivity against S. aureus and B. subtilis (MIC ≥250 µg/mL) makes it suitable as a Gram-negative-biased reference compound in antimicrobial screening cascades [1]. Its antifungal activity against C. albicans and C. glabrata (MIC 125 µg/mL)—a property absent in ampicillin—further positions it as a dual-activity probe for laboratories investigating compounds with simultaneous antibacterial and antifungal potential [1].

Synthetic Building Block for 3,3-Dichloro-β-Lactam Derivatization

The gem-dichloro group at C3 provides a versatile synthetic handle for nucleophilic substitution and elimination reactions, enabling the preparation of diverse 3-substituted β-lactam libraries [2]. This compound can serve as a key intermediate for generating analogs for structure–activity relationship (SAR) studies across multiple therapeutic areas, including anticancer (building on the class-level IC₅₀ of 31 nM demonstrated by closely related 3,3-dichloro-β-lactams in MCF-7 cells) [3] and anti-infective research.

Crystallographic Reference Standard for β-Lactam Conformational Analysis

The well-defined single-crystal structure with the Cl–C–Cl plane oriented at 89.0(2)° to the β-lactam ring, C–C bond distances of 1.571(6) and 1.543(7) Å, and monoclinic C2/c space group parameters [4] make this compound suitable as a crystallographic reference standard for calibrating powder XRD instruments, validating computational conformational models of β-lactams, and serving as a co-crystallisation ligand in structural biology studies of β-lactam-recognizing proteins.

Lipophilicity Reference Compound for β-Lactam Physicochemical Profiling

With an XLogP3 of 3.8 [5]—exactly 1.3 log units above the non-halogenated parent 1,4-diphenylazetidin-2-one —this compound can serve as a calibrated lipophilicity probe in chromatographic log P determination methods (e.g., reversed-phase HPLC) and in validating in silico log P prediction algorithms for halogenated β-lactams. The large ΔXLogP driven by a single structural modification (gem-dichloro vs. dihydro) makes it a clean comparator for studying the impact of halogenation on permeability and solubility in β-lactam SAR programs.

Quote Request

Request a Quote for 3,3-Dichloro-1,4-diphenylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.